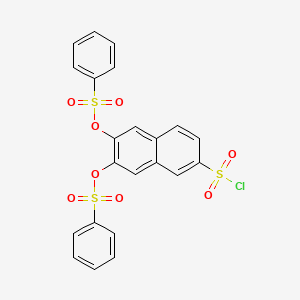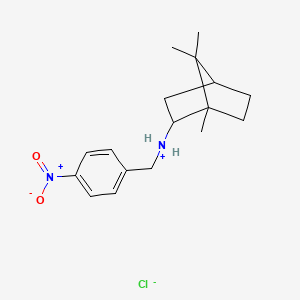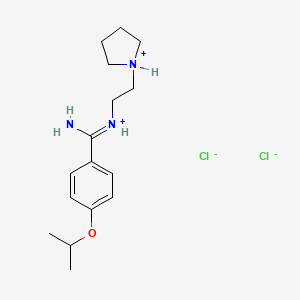
1,4-Dichloro-5-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-5-nitronaphthalene is an organic compound that belongs to the class of nitroarenes It is characterized by the presence of two chlorine atoms and one nitro group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-5-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 1,4-dichloronaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 1,4-Dichloro-5-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dichloro-5-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in medicine.
Mécanisme D'action
The mechanism of action of 1,4-dichloro-5-nitronaphthalene involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atoms can be involved in substitution reactions. These properties make it a versatile compound in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloronaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronaphthalene:
Uniqueness
1,4-Dichloro-5-nitronaphthalene is unique due to the presence of both chlorine and nitro groups on the naphthalene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical processes and applications.
Propriétés
Numéro CAS |
2750-81-4 |
|---|---|
Formule moléculaire |
C10H5Cl2NO2 |
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
1,4-dichloro-5-nitronaphthalene |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13(14)15/h1-5H |
Clé InChI |
UFYHMOUUBQRTOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)
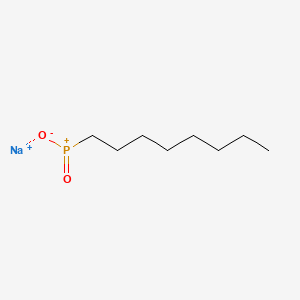
![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)
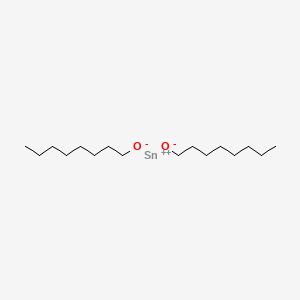
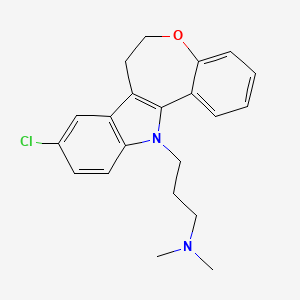
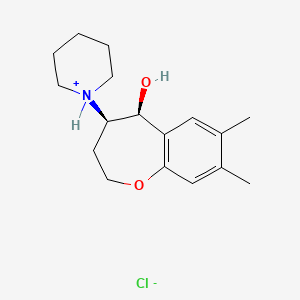
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)
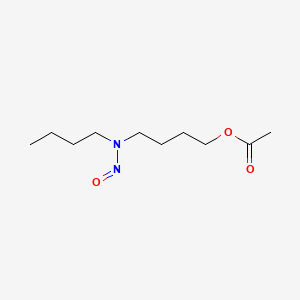
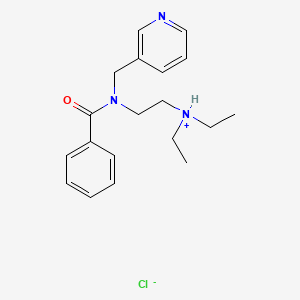
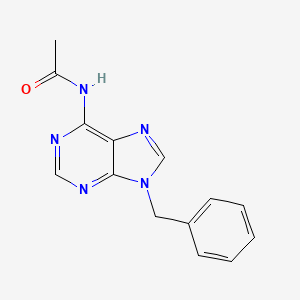
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
